3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a propanoate ester group
Mechanism of Action
Target of Action
It’s structurally related to 3-(3,4-dimethoxyphenyl)propanoic acid , which is known to stimulate γ globin gene expression .
Mode of Action
Based on its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid , it may interact with cellular targets to stimulate γ globin gene expression .
Biochemical Pathways
Given its potential role in stimulating γ globin gene expression , it may be involved in the regulation of hemoglobin synthesis and erythropoiesis.
Pharmacokinetics
3-(3,4-dimethoxyphenyl)propanoic acid, a structurally related compound, is known to be orally active , suggesting that it may have good bioavailability.
Result of Action
Based on its potential role in stimulating γ globin gene expression , it may promote erythropoiesis and could potentially be used for the treatment of β hemoglobinopathies and other anemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one.
Esterification: The intermediate is then subjected to esterification with propanoic acid in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in organic electronics and photonic materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propanoic acid
- 3,4-dimethoxyphenethylamine
- 3,4-dimethoxycinnamic acid
Uniqueness
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and propanoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-19(21)25-14-7-5-13-9-15(20(22)26-17(13)11-14)12-6-8-16(23-2)18(10-12)24-3/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNKYKIIKLXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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